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Compound of Interest

Compound Name: 3,5-Dibromo-4-nitro-1H-pyrazole

Cat. No.: B012158 Get Quote

An In-Depth Guide to the Application of 3,5-Dibromo-4-nitro-1H-pyrazole in the Synthesis of

Pharmaceutical Intermediates

Introduction: The Strategic Value of the Pyrazole
Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural

core of numerous therapeutic agents.[1][2] Its prevalence in blockbuster drugs—ranging from

anti-inflammatory agents like celecoxib to anti-obesity medications and antipsychotics—

underscores its status as a "privileged scaffold."[1][2][3] The unique electronic properties and

steric arrangement of the five-membered heterocyclic ring allow for precise interactions with a

multitude of biological targets.[3][4]

Within this vital class of compounds, 3,5-Dibromo-4-nitro-1H-pyrazole emerges as a highly

versatile and powerful building block for the synthesis of complex pharmaceutical

intermediates. This molecule is strategically functionalized with three key reactive centers: two

bromine atoms at the C3 and C5 positions, which are excellent leaving groups, and an

electron-withdrawing nitro group at the C4 position. This arrangement provides a robust

platform for sequential and regioselective chemical modifications, enabling the construction of

diverse molecular libraries for drug discovery and development. This guide provides a detailed

overview of its properties, applications, and a comprehensive protocol for its use in a

cornerstone synthetic transformation.
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Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is paramount for its safe

and effective use in a laboratory setting.

Table 1: Physicochemical Properties of 3,5-Dibromo-4-nitro-1H-pyrazole

Property Value Source

CAS Number 104599-36-2 [5][6]

Molecular Formula C₃HBr₂N₃O₂ [6]

Molecular Weight 270.87 g/mol

IUPAC Name
3,5-dibromo-4-nitro-1H-

pyrazole
[7]

Synonyms 3,5-Dibromo-4-nitropyrazole

Purity Typically ≥97%

Appearance
(Not specified in search

results, typically a solid)

Storage

Keep in a dry, cool, and well-

ventilated place. Keep

container tightly closed. Some

suppliers recommend

refrigeration at 4°C.[5][8][9]

Safety and Handling Precautions:

3,5-Dibromo-4-nitro-1H-pyrazole is classified as a hazardous chemical.[7][8] All handling

must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal

Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

[8][9][10]

Key Hazards:[7]

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]
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Skin Irritation: Causes skin irritation.[7][8][10]

Eye Damage: Causes serious eye irritation/damage.[7][8][10]

Respiratory Irritation: May cause respiratory irritation.[7][10][11]

First Aid Measures:

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical

attention.[8][9]

Skin: Wash off immediately with plenty of soap and water. If irritation occurs, get medical

advice.[8][9]

Inhalation: Remove person to fresh air. If breathing is difficult, seek medical attention.[8][9]

Ingestion: If swallowed, seek immediate medical assistance.[8][9]

Core Synthetic Applications: A Multi-Functional
Linchpin
The synthetic utility of 3,5-Dibromo-4-nitro-1H-pyrazole is rooted in the distinct reactivity of its

functional groups. The two bromine atoms serve as ideal handles for modern cross-coupling

reactions, while the N-H proton of the pyrazole ring can be readily substituted.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds are highly susceptible to

oxidative addition by palladium(0) catalysts, making them prime candidates for reactions that

form new carbon-carbon and carbon-heteroatom bonds. This is a foundational strategy in

pharmaceutical synthesis.[12] Key examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or

heteroaryl substituents.

Stille Coupling: Reaction with organostannanes.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form N-aryl or N-heteroaryl bonds.

N-H Functionalization: The proton on the pyrazole nitrogen can be removed by a base, and

the resulting anion can be alkylated or arylated. This allows for the introduction of

substituents that can modulate the compound's solubility, metabolic stability, and binding

orientation with its biological target.[4]

The presence of the nitro group significantly influences the electronics of the pyrazole ring,

making the C-Br bonds more reactive towards nucleophilic substitution and modifying the

acidity of the N-H proton. This electron-withdrawing effect can be strategically exploited by the

synthetic chemist.

Protocol: Regioselective Suzuki-Miyaura Cross-
Coupling
This protocol details a representative, single Suzuki-Miyaura coupling reaction, a cornerstone

of modern drug discovery, to selectively substitute one of the bromine atoms.

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an

organoboron compound (boronic acid or ester) and an organohalide. The catalytic cycle

involves three key steps: oxidative addition of the organohalide to a Pd(0) complex,

transmetalation of the organic group from boron to palladium, and reductive elimination to form

the new C-C bond and regenerate the Pd(0) catalyst. By controlling the stoichiometry, a mono-

substitution can be favored.

Workflow Visualization:
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Reaction Setup

Reaction Execution

Work-up & Purification

Add 3,5-Dibromo-4-nitro-1H-pyrazole,
Boronic Acid, and Base to Flask

Add Solvents (e.g., Dioxane/Water)

Degas Mixture (Argon Purge)

Add Pd Catalyst and Ligand

Heat to Reaction Temperature
(e.g., 90-100°C)

Monitor Progress via TLC/LC-MS

Cool and Quench Reaction

Aqueous Work-up & Extraction

Column Chromatography

Isolate and Characterize Product

Click to download full resolution via product page

Caption: Workflow for Suzuki-Miyaura Coupling.
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Materials and Reagents:

3,5-Dibromo-4-nitro-1H-pyrazole (1.0 eq)

Aryl or Heteroaryl Boronic Acid (1.1-1.2 eq)

Palladium(II) Acetate (Pd(OAc)₂, 0.02-0.05 eq) or Tetrakis(triphenylphosphine)palladium(0)

(Pd(PPh₃)₄, 0.02-0.05 eq)

Triphenylphosphine (PPh₃) or other suitable ligand (if using Pd(OAc)₂)

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq), aqueous solution

1,4-Dioxane or Dimethoxyethane (DME)

Deionized Water

Ethyl Acetate

Brine (saturated NaCl solution)

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup

(Argon or Nitrogen)

Step-by-Step Experimental Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

condenser, add 3,5-Dibromo-4-nitro-1H-pyrazole (1.0 eq) and the aryl boronic acid (1.1

eq).

Solvent and Base Addition: Add 1,4-dioxane (or DME) to the flask to create a solution or

suspension. Add a 2M aqueous solution of K₂CO₃ (3.0 eq). The typical solvent ratio is 4:1

dioxane:water.
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Inert Atmosphere: Seal the flask and purge the system with an inert gas (Argon or Nitrogen)

for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g.,

Pd(PPh₃)₄, 0.03 eq). If using Pd(OAc)₂, pre-mixing with a ligand like PPh₃ is often required.

Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting

material. The reaction time can vary from 2 to 24 hours.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate and water.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with deionized water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude residue by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the

desired mono-arylated product.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C

NMR, and Mass Spectrometry.

Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
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Problem Possible Cause(s) Suggested Solution(s)

No or Low Conversion

1. Inactive catalyst

(oxidized).2. Insufficient

degassing.3. Poor quality

boronic acid (decomposed).4.

Insufficient temperature.

1. Use fresh catalyst.2. Ensure

the system is thoroughly

purged with inert gas.3. Use

fresh, high-purity boronic

acid.4. Increase reaction

temperature, ensuring solvent

does not boil off.

Formation of Side Products

1. Di-substituted product

formation.2. Homocoupling of

the boronic acid.3.

Protodeboronation (loss of

boronic acid group).

1. Use a lower stoichiometry of

boronic acid (e.g., 1.05 eq).2.

Ensure rigorous

deoxygenation of the reaction

mixture.3. Use a stronger base

or different solvent system.

Difficult Purification

1. Co-elution of product with

starting material or

byproducts.2. Streaking on the

silica gel column.

1. Optimize the solvent system

for column chromatography; try

a different stationary phase if

necessary.2. Add a small

amount of acetic acid or

triethylamine to the eluent to

improve peak shape for acidic

or basic compounds.

Conclusion
3,5-Dibromo-4-nitro-1H-pyrazole stands out as a pre-functionalized and highly adaptable

scaffold for pharmaceutical synthesis. Its strategically placed bromine atoms provide access to

a vast chemical space through robust and well-established cross-coupling methodologies. The

insights and protocols presented here serve as a practical guide for researchers and scientists

to harness the full potential of this valuable intermediate, accelerating the design and synthesis

of next-generation therapeutics. Proper adherence to safety protocols is essential when

working with this and all related chemical reagents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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